Catalog No.
M. Wt
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

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Soluble in DMSO, not in water


AZ20; AZ-20; AZ 20.


The exact mass of the compound 4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole is 412.15691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole, also referred to as AZ20, is a synthetic small molecule inhibitor []. It was developed in the field of medicinal chemistry targeting a specific protein kinase involved in cell cycle regulation [].

This compound holds significance in cancer research due to its ability to suppress tumor growth in pre-clinical studies [].

Molecular Structure Analysis

The key features of AZ20's structure include:

  • Indole core: The molecule possesses an indole ring system, a bicyclic structure commonly found in bioactive compounds [].
  • Substituted pyrimidine ring: A pyrimidine ring, another essential heterocyclic unit, is connected to the indole core at position 2. This pyrimidine ring has further substitutions, including a (3R)-3-methylmorpholin-4-yl group, potentially influencing its interaction with target proteins [].
  • Cyclopropyl group with a methanesulfonyl substituent: A cyclopropyl ring linked to the pyrimidine ring at position 6 carries a methanesulfonyl group (CH3SO2), which might contribute to the molecule's inhibitory activity [].

The stereochemistry of the molecule is also noteworthy, with the (3R) configuration of the methyl group on the morpholine ring potentially affecting its binding to biological targets [].

Chemical Reactions Analysis

The decomposition pathways of AZ20 are not reported in the available literature.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of AZ20, such as melting point, boiling point, and solubility, is not currently available in public resources.

AZ20 acts as a potent and selective inhibitor of Ataxia-telangiectasia and Rad3-related (ATR) protein kinase []. ATR is a critical enzyme involved in DNA damage response and cell cycle arrest. By inhibiting ATR, AZ20 disrupts these processes, potentially leading to cancer cell death [].

The mechanism of inhibition likely involves AZ20 binding to the ATP binding pocket of ATR, thereby preventing ATP from binding and hindering its kinase activity []. However, the detailed structural interactions between AZ20 and ATR require further investigation.

A Potent ATR Protein Kinase Inhibitor

4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole, also known as AZ20, is a small molecule that has been investigated for its potential as an anti-cancer agent. Research has shown that AZ20 acts as a specific inhibitor of Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinase []. ATR is a protein crucial for DNA damage repair mechanisms in cells [].

Studies have demonstrated that AZ20 effectively disrupts the function of ATR, leading to the accumulation of DNA damage and the death of cancer cells []. This makes AZ20 a promising candidate for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

Monotherapy In Vivo Antitumor Activity

Further research suggests that AZ20 exhibits antitumor activity in vivo, meaning it can suppress tumor growth within living organisms []. Studies in mice with xenografts (implanted human tumors) have shown that AZ20 treatment resulted in significant tumor regression []. This indicates the potential of AZ20 as a therapeutic agent for cancer treatment.


>98% (or refer to the Certificate of Analysis)



Exact Mass



white solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).




Modify: 2023-08-15
1: Foote KM, Blades K, Cronin A, Fillery S, Guichard SS, Hassall L, Hickson I, Jacq X, Jewsbury PJ, McGuire TM, Nissink JW, Odedra R, Page K, Perkins P, Suleman A, Tam K, Thommes P, Broadhurst R, Wood C. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with  monotherapy in vivo antitumor activity. J Med Chem. 2013 Mar 14;56(5):2125-38. doi: 10.1021/jm301859s. Epub 2013 Mar 1. PubMed PMID: 23394205.

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